molecular formula C8H15NO B11997034 2-Pyrrolidinone, 1-(1-methylpropyl)- CAS No. 58244-30-7

2-Pyrrolidinone, 1-(1-methylpropyl)-

Cat. No.: B11997034
CAS No.: 58244-30-7
M. Wt: 141.21 g/mol
InChI Key: FAAHNQAYWKTLFD-UHFFFAOYSA-N
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Description

1-sec-Butyl-2-pyrrolidinone is an organic compound with the molecular formula C8H15NO It belongs to the class of pyrrolidinones, which are five-membered lactams containing a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-sec-Butyl-2-pyrrolidinone can be synthesized through several methods. One common approach involves the cyclization of N-sec-butyl-4-chlorobutyric acid amide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods: In industrial settings, the production of 1-sec-butyl-2-pyrrolidinone often involves the catalytic hydrogenation of N-sec-butyl-4-cyanobutyric acid amide. This process is conducted under high pressure and temperature, using a metal catalyst such as palladium on carbon. The resulting product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-sec-Butyl-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of 1-sec-butyl-2-pyrrolidinone can yield secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, alkoxides.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted pyrrolidinones.

Scientific Research Applications

1-sec-Butyl-2-pyrrolidinone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a solvent in various chemical reactions.

    Biology: The compound is employed in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.

    Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-sec-butyl-2-pyrrolidinone involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

    1-Butyl-2-pyrrolidinone: Similar in structure but lacks the sec-butyl group, leading to different chemical properties and reactivity.

    1-Methyl-2-pyrrolidinone: Contains a methyl group instead of a sec-butyl group, resulting in distinct physical and chemical characteristics.

    2-Pyrrolidinone: The parent compound of the pyrrolidinone family, with a simpler structure and different reactivity.

Uniqueness: 1-sec-Butyl-2-pyrrolidinone is unique due to the presence of the sec-butyl group, which imparts specific steric and electronic effects. These effects influence the compound’s reactivity, making it suitable for specialized applications in organic synthesis and industrial processes.

Properties

CAS No.

58244-30-7

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-butan-2-ylpyrrolidin-2-one

InChI

InChI=1S/C8H15NO/c1-3-7(2)9-6-4-5-8(9)10/h7H,3-6H2,1-2H3

InChI Key

FAAHNQAYWKTLFD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CCCC1=O

Origin of Product

United States

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